molecular formula C12H16N2OS B5796762 N-(anilinocarbonothioyl)-2,2-dimethylpropanamide

N-(anilinocarbonothioyl)-2,2-dimethylpropanamide

Cat. No. B5796762
M. Wt: 236.34 g/mol
InChI Key: NDZOHSWHYQDPOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" often involves complex organic reactions. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a compound with a somewhat similar structure, is achieved through synthetic pathways starting from 1-methyl-2-carboxaldehyde, showcasing the versatile reactivity of such molecules in forming ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a complex arrangement of atoms and bonds. Such structures are typically determined through crystallographic methods or advanced spectroscopy. While specific data on "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" is not available, analogous compounds have been studied for their structure, showing the importance of X-ray crystallography in elucidating the arrangement of atoms within the molecule (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, largely due to the reactive nature of their functional groups. For example, N-methyl-anilinoborane, a compound bearing resemblance in terms of the aniline component, demonstrates complex behavior in solution, leading to the formation of diverse boron-containing structures (Wrackmeyer et al., 2011). These reactions underline the chemical versatility and reactivity of such compounds.

Physical Properties Analysis

The physical properties of "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" and related compounds are critical in determining their applicability in various fields. While direct data is scarce, the study of similar compounds provides insights into their solubility, melting points, and stability. For instance, the synthesis and analysis of compounds with comparable functional groups offer valuable information on their behavior under different conditions (Selva et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, are pivotal for understanding the potential applications and reactions of "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide." Studies on related molecules illustrate the diverse reactivity patterns these compounds can exhibit, such as the formation of pyrimidine derivatives in reactions with 3-amino-3-thioxopropanamides (Dotsenko et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or targets .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. This information is typically available in the Safety Data Sheet of the compound .

Future Directions

This involves discussing the potential applications of the compound and the future research directions .

properties

IUPAC Name

2,2-dimethyl-N-(phenylcarbamothioyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)10(15)14-11(16)13-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOHSWHYQDPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(phenylcarbamothioyl)propanamide

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